(Methylsulfanyl)acetic anhydride

Description

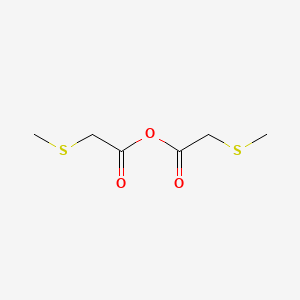

However, based on nomenclature, this compound is inferred to be an acetic anhydride derivative where one or both acetyl groups are substituted with a methylsulfanyl (SCH₃) moiety. Such substitutions alter reactivity, stability, and applications compared to conventional anhydrides.

Properties

CAS No. |

63521-90-4 |

|---|---|

Molecular Formula |

C6H10O3S2 |

Molecular Weight |

194.3 g/mol |

IUPAC Name |

(2-methylsulfanylacetyl) 2-methylsulfanylacetate |

InChI |

InChI=1S/C6H10O3S2/c1-10-3-5(7)9-6(8)4-11-2/h3-4H2,1-2H3 |

InChI Key |

KSLOWBCNYMHGGH-UHFFFAOYSA-N |

Canonical SMILES |

CSCC(=O)OC(=O)CSC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: (Methylsulfanyl)acetic anhydride can be synthesized through the reaction of (methylsulfanyl)acetic acid with dicyclohexylcarbodiimide in dry ether under nitrogen atmosphere . This method ensures the formation of the anhydride without the need for further purification.

Industrial Production Methods: . This method is scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (Methylsulfanyl)acetic anhydride undergoes several types of reactions, including:

Nucleophilic Acyl Substitution: Reacts with water to form (methylsulfanyl)acetic acid, with alcohols to form esters, and with amines to form amides.

Oxidation and Reduction: Can be reduced to primary alcohols using lithium aluminum hydride.

Common Reagents and Conditions:

Water: Hydrolysis to form (methylsulfanyl)acetic acid.

Alcohols: Formation of esters under acidic or basic conditions.

Amines: Formation of amides, often using a base to neutralize the by-product acid.

Major Products:

(Methylsulfanyl)acetic acid: Formed through hydrolysis.

Esters and Amides: Formed through reactions with alcohols and amines, respectively.

Scientific Research Applications

(Methylsulfanyl)acetic anhydride has several applications in scientific research:

Organic Synthesis: Used as a reagent for the synthesis of various organic compounds, including esters and amides.

Biological Studies:

Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for further chemical transformations.

Mechanism of Action

The mechanism of action of (methylsulfanyl)acetic anhydride involves nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles such as water, alcohols, or amines, leading to the formation of corresponding acids, esters, or amides . This reactivity is driven by the electron-withdrawing nature of the carbonyl groups, which makes the carbonyl carbon highly susceptible to nucleophilic attack.

Comparison with Similar Compounds

Reactivity and Functional Group Modifications

Acetic anhydride (Ac₂O) and propionic anhydride are benchmark acylating agents. Key distinctions include:

- Acetylation Efficiency : Both achieve ~95% amine/lysine blocking efficiency in peptide modification, but propionic anhydride enables differentiation between in vivo acetylation (+42 Da) and chemical modification (+56 Da) .

- Mass Shift : Acetic anhydride introduces a +42 Da modification, while propionic anhydride adds +56 Da, aiding in mass spectrometry-based identification .

| Parameter | Acetic Anhydride | Propionic Anhydride | Butyric Anhydride |

|---|---|---|---|

| Modification Mass (Da) | +42 | +56 | +70 |

| Peptide ID Efficiency | 707 peptides | 766 peptides | Not reported |

| Differentiates In Vivo | No | Yes | No |

Sulfur-Containing Analogs :

- Expected to exhibit faster acylation rates but lower hydrolytic stability than Ac₂O.

Stability and Environmental Behavior

- Hydrolysis : Acetic anhydride rapidly hydrolyzes to acetic acid in water, limiting its environmental persistence . Propionic and butyric analogs hydrolyze similarly but with slower kinetics due to increased alkyl chain length.

- Thermal Stability : Acetylated wood (using Ac₂O) shows stable thermal degradation profiles, with decomposition temperatures >300°C . Sulfur-containing analogs may exhibit lower thermal stability due to S-O bond susceptibility.

Spectroscopic and Analytical Differentiation

- FT-IR : Acetic anhydride-modified wood shows C=O stretches at 1730–1760 cm⁻¹, while sulfur-containing analogs may shift this band due to electronic effects .

- Mass Spectrometry: Propionic anhydride’s +56 Da modification allows clear distinction from endogenous acetylation, a critical feature absent in Ac₂O .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.